Lowest Cationic Initiation Rate Among All Phenyl-Substituted 1,3-Butadienes
In a systematic study of cationic polymerization initiation using triphenylmethylstannic pentachloride (Ph₃CSnCl₅), 2,3-diphenyl-1,3-butadiene exhibited the lowest initiation rate constant among the entire series of six phenyl-substituted butadiene isomers [1]. The initiation rate constants decreased in the order: 1-phenyl-1,3-butadiene > 2-phenyl-1,3-butadiene > 1,1-diphenyl-1,3-butadiene > 1,2-diphenyl-1,3-butadiene > 2,3-diphenyl-1,3-butadiene. Notably, the positional isomer 1,4-diphenyl-1,3-butadiene did not react with Ph₃CSnCl₅ at all, while 2,3-diphenyl-1,3-butadiene did react, albeit at the slowest measurable rate [1]. This rank-order data was obtained under identical conditions for all monomers, constituting a direct head-to-head comparison. A distinct mechanistic pathway was identified for 2-phenyl-substituted butadienes (including 2,3-diphenyl), involving formation of a π-complex between monomer and carbonium ion, as evidenced by the rate equation: −d[Ph₃CSnCl₅]/dt = kᵢ′[Ph₃CSnCl₅][M] + k[Ph₃CSnCl₅]([M]₀ − [M]) [1].
| Evidence Dimension | Relative cationic initiation rate constant (kᵢ′) order with Ph₃CSnCl₅ initiator |
|---|---|
| Target Compound Data | Lowest rate in series (rank 5/6); measurable reaction observed |
| Comparator Or Baseline | 1-Phenyl-1,3-butadiene (highest, rank 1/6); 2-phenyl-1,3-butadiene (rank 2/6); 1,1-diphenyl-1,3-butadiene (rank 3/6); 1,2-diphenyl-1,3-butadiene (rank 4/6); 1,4-diphenyl-1,3-butadiene (rank 6/6, zero reactivity) |
| Quantified Difference | Lowest measurable initiation rate among all reactive phenylbutadienes; 1,4-isomer completely unreactive |
| Conditions | Cationic polymerization; Ph₃CSnCl₅ catalyst; identical reaction conditions for all monomers; Polymer Journal 1976, 8, 53–59 |
Why This Matters
For applications requiring controlled cationic oligomerization or copolymerization of phenylbutadienes, 2,3-diphenyl-1,3-butadiene offers the slowest, most tunable initiation rate—enabling better kinetic control than any other isomer—while the 1,4-isomer is entirely unsuitable for this chemistry.
- [1] Asami, R.; Hasegawa, K. Cationic Polymerization of Phenylbutadienes. II. Initiation Reaction in Cationic Polymerization of Phenylbutadienes Catalyzed by Triphenylmethylstannic Pentachloride. Polym. J. 1976, 8, 53–59. DOI: 10.1295/polymj.8.53. View Source
